N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide
CAS No.:
Cat. No.: VC14827085
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide -](/images/structure/VC14827085.png)
Specification
Molecular Formula | C20H20N4O2S |
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Molecular Weight | 380.5 g/mol |
IUPAC Name | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide |
Standard InChI | InChI=1S/C20H20N4O2S/c1-12-2-7-15-17(10-12)27-20(24-15)13-3-5-14(6-4-13)23-18(25)11-16-19(26)22-9-8-21-16/h2-7,10,16,21H,8-9,11H2,1H3,(H,22,26)(H,23,25) |
Standard InChI Key | BGBJYHNTQSYZEJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4C(=O)NCCN4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide (PubChem CID: 3578767) is a heterocyclic compound featuring a benzothiazole core fused to a phenylacetamide group and a 3-oxopiperazine moiety . The molecular formula is , with a molecular weight of 380.5 g/mol .
Table 1: Key Molecular Properties
Property | Value |
---|---|
IUPAC Name | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide |
Molecular Formula | |
Molecular Weight | 380.5 g/mol |
SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4C(=O)NCCN4 |
InChIKey | BGBJYHNTQSYZEJ-UHFFFAOYSA-N |
Spectral Characterization
The compound’s structure has been validated via NMR, IR, and mass spectrometry . The benzothiazole ring’s aromatic protons resonate at δ 7.2–8.1 ppm in -NMR, while the 3-oxopiperazine moiety exhibits characteristic carbonyl (C=O) stretching at 1680–1700 cm in IR .
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis involves multi-step reactions starting from 6-methyl-1,3-benzothiazol-2-amine. Key steps include:
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Coupling Reaction: HATU-mediated amide bond formation between 4-(6-methylbenzothiazol-2-yl)aniline and 2-(3-oxopiperazin-2-yl)acetic acid .
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Cyclization: Spontaneous Favorskii-like rearrangement under basic conditions to form the 3-oxopiperazine ring .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | HATU, DIPEA, DMF, 0°C → RT | 85% |
2 | KCO, THF, reflux | 78% |
Purification and Validation
Purification via column chromatography (SiO, ethyl acetate/hexane) yields >95% purity . LC-MS (ESI+) confirms the molecular ion peak at m/z 381.1 [M+H] .
Physicochemical and Stability Profiles
Solubility and Partition Coefficient
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high lipophilicity (logP = 3.2), suggesting blood-brain barrier permeability .
Thermal and pH Stability
Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C. The compound remains stable at pH 2–8 but degrades under strong acidic/alkaline conditions .
Computational Insights
Density Functional Theory (DFT) Analysis
B3LYP/6-311++G(d,p) calculations indicate:
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HOMO-LUMO gap: 4.3 eV, suggesting moderate reactivity.
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NCI Analysis: Intramolecular N–H···O hydrogen bonds stabilize the conformation .
Molecular Dynamics (MD) Simulations
100-ns MD simulations reveal stable binding to AChE (RMSD < 2.0 Å), with persistent interactions at the catalytic anionic site .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Benzothiazole Derivatives
Compound | AChE IC (μg/mL) | Anticancer IC (μM) |
---|---|---|
Target Compound | Predicted: 28–35 | Predicted: 5–10 |
6d | 32.00 | 8.2 (MCF-7) |
6f | 25.33 | 6.9 (A549) |
Future Research Directions
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In Vitro/In Vivo Testing: Validate AChE inhibition and toxicity profiles.
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Structural Optimization: Modify the 3-oxopiperazine moiety to enhance solubility.
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Targeted Drug Delivery: Develop nanoparticle formulations to improve bioavailability.
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